

# Technical Guide: Cholesteryl Linoleate-d11

## Certificate of Analysis

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### Compound of Interest

Compound Name: Cholesteryl Linoleate-d11

Cat. No.: B10854078

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This technical guide provides a detailed overview of the analytical data and methodologies associated with the Certificate of Analysis (CoA) for **Cholesteryl Linoleate-d11**. This deuterated standard is critical for its use as an internal standard in the quantification of endogenous cholesteryl linoleate by mass spectrometry (GC-MS or LC-MS).<sup>[1][2]</sup>

Understanding the purity, isotopic enrichment, and characterization methods of this compound is essential for ensuring data accuracy and reproducibility in research and development settings.

## Core Compound Data and Specifications

**Cholesteryl Linoleate-d11** is a deuterated version of cholesteryl linoleate, a major cholesterol ester found in low-density lipoproteins (LDL) and implicated in the development of atherosclerotic lesions.<sup>[2][3]</sup> The deuterium labeling provides a distinct mass shift, allowing it to be differentiated from the unlabeled (endogenous) analyte in biological samples.

## Quantitative Analysis Summary

The following table summarizes the typical quantitative data found on a Certificate of Analysis for **Cholesteryl Linoleate-d11**. Data is compiled from commercially available sources.<sup>[1][4]</sup>

Parameter	Specification / Value	Method(s)
Chemical Formula	C <sub>45</sub> H <sub>65</sub> D <sub>11</sub> O <sub>2</sub>	Mass Spectrometry
Formula Weight	660.20 g/mol	Mass Spectrometry
Physical Appearance	Solid / Powder	Visual Inspection
Chemical Purity	≥98% to 99.5%	HPLC, TLC
Isotopic Purity	≥99% deuterated forms (d <sub>1</sub> -d <sub>11</sub> )	Mass Spectrometry
Mass Spectrum (M+NH <sub>4</sub> ) <sup>+</sup>	m/z = 677.7	ESI-MS
Storage Conditions	-20°C	Manufacturer Recommendation
Solubility	Soluble in Chloroform	Internal Testing

## Experimental Protocols and Methodologies

Accurate characterization of **Cholesteryl Linoleate-d11** relies on a combination of chromatographic and spectrometric techniques. The following sections detail the typical protocols used to verify the specifications listed in the CofA.

### Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the chemical purity of the compound by separating it from any non-deuterated precursors, synthesis byproducts, or degradation products.

- Objective: To quantify the percentage of **Cholesteryl Linoleate-d11** relative to all other detected impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD) is common.[\[5\]](#)[\[6\]](#)
- Methodology:

- Column: A C8 or C18 reversed-phase column is typically used for lipid separation.[6]
- Mobile Phase: A gradient of organic solvents, such as acetonitrile and isopropanol, often with a small percentage of an aqueous buffer, is employed to elute the lipid from the column.
- Detection: UV detection can be used, although many lipids lack a strong chromophore.[5] A more universal detector like CAD or an Evaporative Light Scattering Detector (ELSD) is often preferred as it provides a response proportional to the mass of the analyte, independent of its optical properties.[5]
- Quantification: The peak area of **Cholesteryl Linoleate-d11** is compared to the total area of all peaks in the chromatogram to calculate the purity, typically expressed as a percentage.

## Isotopic Enrichment and Molecular Weight Verification by Mass Spectrometry (MS)

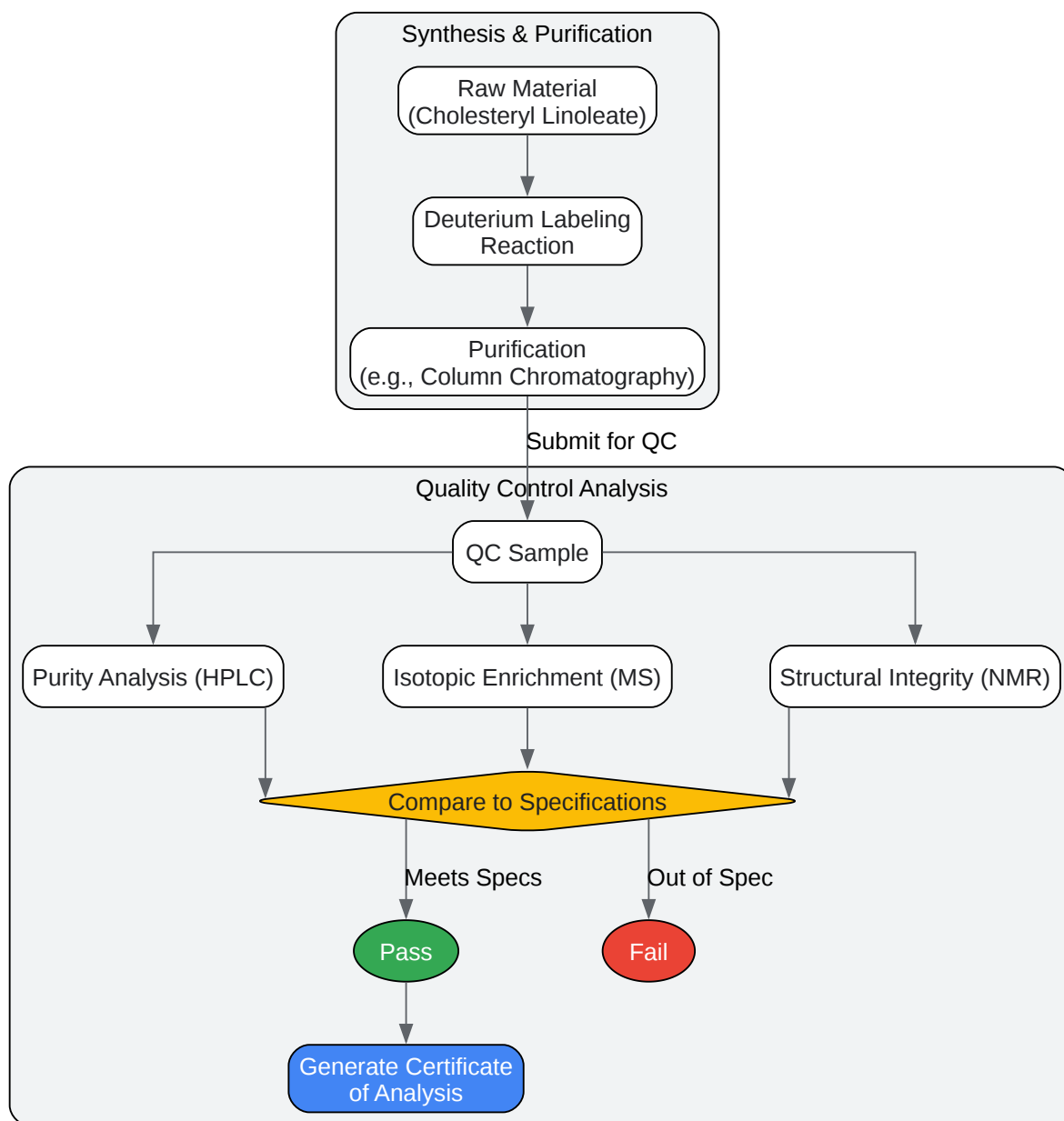
Mass spectrometry is the definitive technique for confirming the molecular weight and determining the isotopic enrichment of the deuterated compound.[7][8]

- Objective: To confirm the correct incorporation of 11 deuterium atoms and to ensure a high percentage of the labeled compound relative to partially labeled or unlabeled species.
- Instrumentation: A high-resolution mass spectrometer (HR-MS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for its ability to resolve isotopic peaks.[9]
- Methodology:
  - Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for lipids, often forming adducts such as  $[M+NH_4]^+$ .
  - Analysis: The instrument acquires a full scan mass spectrum. The resulting isotopic cluster is analyzed.
  - Data Interpretation: The measured mass of the primary ion is compared to the theoretical mass of **Cholesteryl Linoleate-d11**. The distribution of isotopic peaks in the mass

spectrum is compared to a theoretical distribution to calculate the percentage of molecules that are fully deuterated ( $d_{11}$ ), as well as the abundance of lesser-deuterated forms ( $d_1$ - $d_{10}$ ).<sup>[10]</sup> The specification of "≥99% deuterated forms" indicates the sum of all deuterium-labeled species.<sup>[1][11]</sup>

## Visualized Workflows and Pathways

To further clarify the analytical process, the following diagrams illustrate the key workflows for quality control and analysis.



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Caption: Quality Control workflow for **Cholesteryl Linoleate-d11**.



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Caption: Workflow for Isotopic Enrichment analysis by Mass Spectrometry.

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